![molecular formula C11H6N2O2S2 B15168236 5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 648915-82-6](/img/structure/B15168236.png)
5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that features both benzothiazole and thiazolidinedione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization with thioamide or carbon dioxide . The reaction conditions often include heating the reactants in ethanol in the presence of a catalytic amount of aqueous sodium hydroxide or triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action for 5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can disrupt various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure that lacks the thiazolidinedione moiety but shares the benzothiazole ring.
Thiazolidinedione: Contains the thiazolidinedione moiety but lacks the benzothiazole ring.
Uniqueness
5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to its combined structural features, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
CAS No. |
648915-82-6 |
|---|---|
Molecular Formula |
C11H6N2O2S2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
5-(1,3-benzothiazol-6-ylmethylidene)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H6N2O2S2/c14-10-9(17-11(15)13-10)4-6-1-2-7-8(3-6)16-5-12-7/h1-5H,(H,13,14,15) |
InChI Key |
XIPKPAMFQCWQNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=C3C(=O)NC(=O)S3)SC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



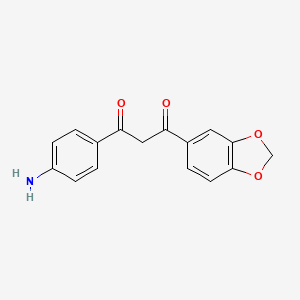


![[6-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl]methanol](/img/structure/B15168176.png)
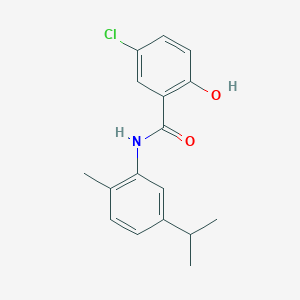
![N-([1,1'-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide](/img/structure/B15168199.png)
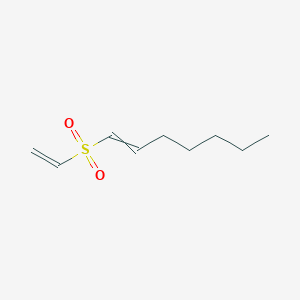
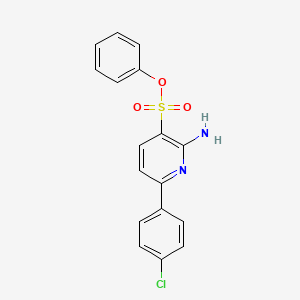
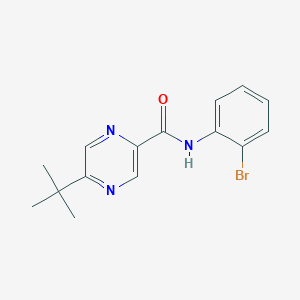
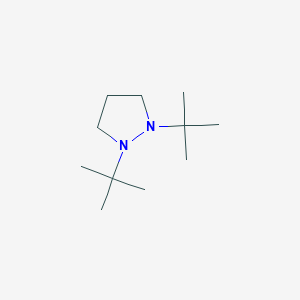
![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B15168219.png)
![Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro-](/img/structure/B15168220.png)
![5-[(2-Chloro-5-nitrophenyl)methoxy]-2-fluoropyridine](/img/structure/B15168228.png)
